sec-Butyl chloroformate

Description

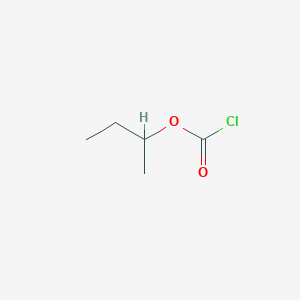

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHTFWPDRJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051794 | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17462-58-7 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpropyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017462587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sec-butyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sec-Butyl Chloroformate from Sec-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl chloroformate from sec-butanol, a key reaction for introducing the sec-butoxycarbonyl protecting group and for the preparation of various chemical intermediates. This document details the prevalent synthetic methodologies, experimental protocols, and critical safety considerations.

Introduction

Sec-butyl chloroformate is a valuable reagent in organic synthesis, primarily utilized in the formation of carbonates and carbamates. Its synthesis from the readily available sec-butanol is a fundamental transformation. The most common and efficient method involves the reaction of sec-butanol with a phosgene equivalent, with triphosgene being a widely adopted safer alternative to the highly toxic phosgene gas.[1] This guide will focus on the triphosgene-mediated synthesis, outlining the reaction mechanism, experimental procedures, and safety protocols necessary for a successful and safe execution in a laboratory setting.

Synthetic Methodologies

The conversion of sec-butanol to sec-butyl chloroformate is typically achieved through the use of a phosgenating agent. While phosgene gas is the most direct reagent, its extreme toxicity necessitates the use of safer alternatives.

2.1. Triphosgene as a Phosgene Equivalent

Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene.[2] It reacts with alcohols in the presence of a base to yield the corresponding chloroformates. The reaction stoichiometry requires one-third of a molar equivalent of triphosgene for each equivalent of the alcohol.

2.2. Other Phosgenating Agents

Diphosgene (trichloromethyl chloroformate) is a liquid alternative to phosgene and can also be employed for this transformation. However, like triphosgene, it is a hazardous substance that must be handled with extreme care.

Reaction Mechanism

The reaction of sec-butanol with triphosgene in the presence of a base, such as pyridine or triethylamine, proceeds through the initial formation of a chloroformate intermediate. The base plays a crucial role in neutralizing the hydrochloric acid byproduct generated during the reaction.

The proposed mechanism is as follows:

-

Activation of Triphosgene: In the presence of a nucleophilic catalyst or base, triphosgene can generate phosgene in situ.

-

Nucleophilic Attack by Sec-Butanol: The hydroxyl group of sec-butanol acts as a nucleophile, attacking the carbonyl carbon of the in situ generated phosgene or an activated triphosgene species.

-

Elimination of HCl: A chloride ion is subsequently eliminated, and the proton from the hydroxyl group is abstracted by the base, leading to the formation of sec-butyl chloroformate and the corresponding ammonium salt.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of sec-butyl chloroformate using triphosgene. This protocol is based on established procedures for the synthesis of chloroformates from alcohols.[3][4]

4.1. Materials and Equipment

-

Reagents: Sec-butanol, triphosgene, anhydrous toluene (or other suitable aprotic solvent), and a base (e.g., sodium carbonate, pyridine, or triethylamine).

-

Equipment: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus).

4.2. Procedure

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask is charged with triphosgene (0.34-0.5 equivalents) and anhydrous toluene. The flask is flushed with nitrogen and cooled to 0°C in an ice bath.

-

Addition of Base: The base (e.g., sodium carbonate, 1.0 equivalent) is added to the stirred suspension.

-

Addition of Sec-Butanol: A solution of sec-butanol (1.0 equivalent) in anhydrous toluene is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 0-10°C.

-

Reaction Monitoring: The reaction mixture is stirred at 0-10°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the solid byproducts (e.g., sodium chloride and unreacted sodium carbonate).

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude sec-butyl chloroformate is then purified by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the synthesis of alkyl chloroformates using triphosgene.

| Alcohol | Phosgene Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| n-Butanol | Triphosgene | Na2CO3 | Toluene | 0 | 8 | 96 | 100 (selectivity) | [4] |

| sec-Butanol | Triphosgene | - | - | - | - | ~74 | - | [1] |

Characterization

The identity and purity of the synthesized sec-butyl chloroformate should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the methine proton, a multiplet for the methylene protons, and triplets/doublets for the methyl groups of the sec-butyl moiety.

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbon, the methine carbon, the methylene carbon, and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the chloroformate carbonyl group is expected around 1775 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and to confirm its molecular weight.

Safety and Handling

7.1. Reagent Hazards

-

Triphosgene: A highly toxic and corrosive solid. It can decompose to release phosgene gas, especially in the presence of moisture or upon heating.[5] All handling must be performed in a well-ventilated fume hood.[6]

-

Sec-Butanol: A flammable liquid and irritant.

-

Bases (Pyridine, Triethylamine): Flammable, corrosive, and toxic.

-

Solvents (Toluene): Flammable and can have adverse health effects.

7.2. Product Hazards

-

Sec-Butyl Chloroformate: A corrosive and flammable liquid.[7] It is toxic by ingestion, inhalation, and skin absorption.[7] It reacts with water and moisture to produce corrosive hydrochloric acid.[8][9]

7.3. Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[10]

-

Engineering Controls: All manipulations involving triphosgene and sec-butyl chloroformate must be conducted in a certified chemical fume hood.[6]

-

Reaction Quenching: Any unreacted triphosgene or phosgene should be carefully quenched. This can be achieved by slowly adding a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) to the reaction mixture or to any contaminated equipment.[11]

-

Waste Disposal: All chemical waste, including residual reagents, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.[10]

Conclusion

The synthesis of sec-butyl chloroformate from sec-butanol using triphosgene is a reliable and scalable method. Careful attention to reaction conditions, particularly temperature control and the exclusion of moisture, is essential for achieving high yields and purity. Due to the hazardous nature of the reagents and product, strict adherence to safety protocols is paramount. This guide provides the necessary information for the successful and safe implementation of this important synthetic transformation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. reddit.com [reddit.com]

- 7. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SEC-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. framochem.com [framochem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. reddit.com [reddit.com]

Technical Guide: Physical and Chemical Properties of sec-Butyl Chloroformate (CAS 17462-58-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sec-butyl chloroformate (CAS 17462-58-7), a key reagent in organic synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its characteristics for safe handling, application in synthesis, and quality control.

Core Physical and Chemical Properties

sec-Butyl chloroformate is a colorless liquid with a pungent odor.[1][2] It is a chloroformate ester utilized as an intermediate in the production of pharmaceuticals and other fine chemicals, and as a derivatizing agent in analytical chemistry.[2]

Data Presentation: Physical Properties of sec-Butyl Chloroformate

The following table summarizes the key physical properties of sec-butyl chloroformate. It is important to note that values may vary slightly between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | |

| Molecular Weight | 136.58 g/mol | [3] |

| Appearance | Colorless liquid with a pungent odor | [1][2] |

| Density | 1.05 g/cm³ (at 20°C) to 1.081 g/cm³ | [1][4] |

| Boiling Point | 126 °C to 134 °C (at 760 mmHg) | [4] |

| Melting Point | -70 °C | [4] |

| Flash Point | 35.8 °C to 38 °C (closed cup) | [4] |

| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF); Insoluble in water and decomposes. | [1][3] |

| Vapor Pressure | 8.236 mmHg at 25°C | [4] |

| Refractive Index | 1.449 (at 20°C) | [4] |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small liquid samples is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of sec-butyl chloroformate

Procedure:

-

A few milliliters of sec-butyl chloroformate are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and vapor from the sample enters the capillary.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which often utilizes an oscillating U-tube, in accordance with standards like ASTM D4052.

Apparatus:

-

Digital Density Meter

-

Syringe for sample injection

-

Sample of sec-butyl chloroformate

-

Cleaning solvents (e.g., ethanol, acetone) and drying air/nitrogen

Procedure:

-

The digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

The instrument's measuring cell (the U-tube) is cleaned with appropriate solvents and dried completely.

-

A sample of sec-butyl chloroformate is drawn into a syringe, ensuring no air bubbles are present.

-

The sample is carefully injected into the measuring cell of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density is calculated by the instrument based on the oscillation frequency and calibration data, and the result is displayed, often corrected to a standard temperature.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. A closed-cup method, such as the Pensky-Martens method (ASTM D93), is commonly used.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Sample of sec-butyl chloroformate

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with sec-butyl chloroformate to the specified level.

-

The lid, which contains a stirrer, thermometer, and ignition source port, is securely placed on the cup.

-

Heating of the sample is initiated at a slow, constant rate while the sample is continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

-

This process is repeated until a distinct flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point of the substance.

Chemical Synthesis and Reactivity

sec-Butyl chloroformate is typically synthesized by the reaction of sec-butanol with triphosgene.[1][4] Its reactivity is characteristic of chloroformates, primarily involving nucleophilic substitution at the carbonyl carbon.

Key Chemical Reactions

-

Hydrolysis: It reacts with water to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[5]

-

Reaction with Amines: It reacts with amines to form sec-butyl carbamates.[5] This reaction is widely used for the protection of amino groups in organic synthesis.

-

Reaction with Alcohols: It reacts with alcohols to yield sec-butyl carbonates.[5]

The following diagram illustrates the synthesis and primary reactions of sec-butyl chloroformate.

References

Sec-Butyl Chloroformate: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl chloroformate (SBCF) is a versatile chemical reagent widely utilized in organic synthesis.[1] Its chemical structure, featuring a reactive chloroformate group attached to a sec-butyl moiety, makes it an excellent electrophile for reactions with various nucleophiles.[1] This reactivity allows for the introduction of the sec-butoxycarbonyl protecting group or the formation of key functional groups such as carbamates, carbonates, and amides.[1][2] This technical guide provides an in-depth review of the primary applications of sec-butyl chloroformate, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.

Core Applications of Sec-Butyl Chloroformate

The utility of sec-butyl chloroformate spans several key areas of organic chemistry, from the synthesis of agrochemicals and pharmaceuticals to its use as a derivatizing agent in analytical chemistry.

Synthesis of Carbamates and Carbonates

Sec-butyl chloroformate is a key reagent for the synthesis of carbamates and carbonates through reactions with amines and alcohols, respectively.[2] These functional groups are prevalent in a wide range of biologically active molecules and industrial chemicals.

| Product Type | Reactant | General Reaction Conditions | Yield (%) | Reference |

| sec-Butyl Carbamate | Primary or Secondary Amine | Anhydrous solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature | 75-95 (typical for similar chloroformates) | [3] |

| sec-Butyl Carbonate | Alcohol or Phenol | Anhydrous solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine), 0 °C to Room Temperature | 94 (for 4-nitrophenyl benzylcarbonate) | [4] |

This protocol is a representative method for the synthesis of N-aryl carbamates.

-

Reaction Setup: To a solution of an aromatic amine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.) at 0 °C.

-

Addition of SBCF: Slowly add sec-butyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is a representative method for the synthesis of aryl carbonates.

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, dissolve a phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

-

Addition of SBCF: Add sec-butyl chloroformate (1.1 eq.) portion-wise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography.

Caption: General workflow for carbamate and carbonate synthesis.

Peptide Synthesis via the Mixed Anhydride Method

Sec-butyl chloroformate is employed in peptide synthesis through the mixed anhydride method.[1] This technique involves the activation of the carboxyl group of an N-protected amino acid to form a highly reactive mixed anhydride, which then readily reacts with the amino group of another amino acid to form a peptide bond.[5]

| Chloroformate Reagent | Reaction Time (h) | Yield (%) | Racemization | Reference |

| Isobutyl Chloroformate | 2 | 93 | Low | [5] |

| Ethyl Chloroformate | 2 | 84 | Moderate | [5] |

| sec-Butyl Chloroformate | 2 | 91 | Low | [5] |

This protocol describes the synthesis of a model dipeptide, Z-Ala-Phe-OMe.

-

Preparation of Reactants:

-

Dissolve N-protected amino acid (e.g., Z-Ala-OH, 1 eq.) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1 eq.) and a tertiary amine (e.g., N-methylmorpholine (NMM), 1 eq.) in anhydrous THF.

-

-

Activation:

-

Cool the solution of the N-protected amino acid to -15 °C.

-

Add NMM (1 eq.) to the solution.

-

Slowly add sec-butyl chloroformate (1 eq.) dropwise while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for 10 minutes to form the mixed anhydride.

-

-

Coupling:

-

Add the prepared amino acid ester solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide, which can be further purified by crystallization or chromatography.

-

References

understanding the stability and storage of sec-butyl chloroformate

An In-depth Technical Guide on the Stability and Storage of Sec-Butyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of sec-butyl chloroformate, a key reagent in organic synthesis and the development of pharmaceuticals. Due to its inherent reactivity, a thorough understanding of its stability profile is critical for ensuring laboratory safety, maintaining reagent purity, and achieving reproducible experimental outcomes. This document details the chemical properties, known degradation pathways, and recommended storage and handling procedures for sec-butyl chloroformate. It includes a compilation of available stability data, primarily focusing on its classification as a secondary alkyl chloroformate and drawing parallels with its close analogue, isopropyl chloroformate, due to the limited availability of specific quantitative data for the title compound. Detailed experimental protocols for assessing stability through gas chromatography (GC) and differential scanning calorimetry (DSC) are provided to guide researchers in setting up their own stability studies.

Introduction

Sec-butyl chloroformate (SBCF) is a colorless liquid with the chemical formula C₅H₉ClO₂. It belongs to the family of chloroformates, which are esters of chloroformic acid. These compounds are characterized by the presence of a reactive acyl chloride functionality, making them valuable intermediates in a variety of chemical transformations. In the pharmaceutical and drug development sectors, sec-butyl chloroformate is utilized in the synthesis of carbamates, carbonates, and other derivatives, often serving as a protecting group for amines or as a linker in more complex molecules.

The utility of sec-butyl chloroformate is, however, intrinsically linked to its stability. As a secondary alkyl chloroformate, it is known to be less stable than its primary alkyl and aryl counterparts. The primary modes of degradation are hydrolysis and thermal decomposition. Understanding the kinetics and mechanisms of these degradation pathways is paramount for its effective use. This guide aims to consolidate the available information on the stability of sec-butyl chloroformate and provide practical guidance for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of sec-butyl chloroformate is presented in Table 1.

Table 1: Chemical and Physical Properties of Sec-Butyl Chloroformate

| Property | Value |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| CAS Number | 17462-58-7 |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 139 °C |

| Flash Point | 31 °C (87.8 °F) |

| Density | 1.05 g/cm³ |

| Solubility | Insoluble in water (reacts); Soluble in most organic solvents |

Stability Profile

The stability of sec-butyl chloroformate is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

Hydrolytic Stability

Sec-butyl chloroformate reacts readily with water and moisture, undergoing hydrolysis to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[1]. This reaction is typically rapid and exothermic.

Decomposition Pathway: Hydrolysis

Caption: Hydrolysis of sec-butyl chloroformate.

Due to a lack of specific kinetic data for sec-butyl chloroformate, data for the analogous compound, isopropyl chloroformate, is presented as a proxy. The hydrolysis of isopropyl chloroformate has been shown to be rapid, with a half-life of 5.6 minutes at 24.5 °C[2]. The rate of hydrolysis is expected to be dependent on temperature and pH.

Table 2: Hydrolysis Half-life of Isopropyl Chloroformate in Water (as an analogue for Sec-Butyl Chloroformate)

| Temperature (°C) | Half-life (minutes) |

| 24.5 | 5.6 |

Data for isopropyl chloroformate is used as an estimate for sec-butyl chloroformate due to structural similarity.

Thermal Stability

Sec-butyl chloroformate is thermally unstable and will decompose upon heating. As a secondary alkyl chloroformate, its thermal stability is lower than that of primary alkyl and aryl chloroformates[3][4]. The thermal decomposition of alkyl chloroformates can proceed through different mechanisms, including an ion-pair mechanism, which can lead to the formation of rearranged alkyl halides and olefins[3]. In the case of sec-butyl chloroformate, thermal decomposition is expected to yield butene, hydrochloric acid, and carbon dioxide. Hazardous decomposition products under fire conditions may also include phosgene[5].

Decomposition Pathway: Thermal Decomposition

Caption: Thermal decomposition of sec-butyl chloroformate.

Storage and Handling

Proper storage and handling are crucial to maintain the quality of sec-butyl chloroformate and to ensure laboratory safety.

Recommended Storage Conditions

Based on information from various safety data sheets, the following storage conditions are recommended:

-

Temperature: Store in a cool place. Several sources recommend refrigeration, with some specifying temperatures below 8°C and others as low as -20°C for long-term storage[5][6][7].

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

Container: Keep the container tightly sealed in a dry and well-ventilated place[1][6].

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and metals[1][6].

Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors[1][6].

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].

-

Avoid contact with skin and eyes[1].

-

Keep away from sources of ignition as the material is flammable[5].

-

Ground all equipment when handling to prevent static discharge[5].

-

Have appropriate spill-control materials readily available.

Experimental Protocols for Stability Assessment

To enable researchers to perform their own stability studies on sec-butyl chloroformate, the following detailed experimental protocols for Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) are provided. These are based on general best practices for reactive chemicals, as specific validated methods for sec-butyl chloroformate are not widely published.

Stability-Indicating GC Method

This method is designed to separate the parent sec-butyl chloroformate from its potential degradation products, such as sec-butanol.

Experimental Workflow: GC Stability Study

References

- 1. capotchem.cn [capotchem.cn]

- 2. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited [mdpi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. paushak.com [paushak.com]

- 7. Sec-butyl chloroformate | 17462-58-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Hydrolysis of sec-Butyl Chloroformate and its Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sec-butyl chloroformate, a crucial reaction in organic synthesis and relevant to various aspects of drug development. This document details the reaction mechanism, products, and analytical methodologies for monitoring the process.

Introduction

Sec-butyl chloroformate (C₅H₉ClO₂) is a reactive organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] Its utility stems from the reactivity of the chloroformate functional group, which readily undergoes nucleophilic substitution. A key reaction of sec-butyl chloroformate is its hydrolysis, the process by which it reacts with water. Understanding the kinetics, mechanism, and products of this hydrolysis is critical for controlling reaction conditions, ensuring product purity, and for the safe handling and storage of this compound.

The hydrolysis of sec-butyl chloroformate results in the formation of sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3][4][5][6] This reaction is exothermic and is generally considered a slow decomposition in water.[4][5]

Reaction Mechanism and Kinetics

The hydrolysis of alkyl chloroformates can proceed through several mechanistic pathways, primarily the bimolecular addition-elimination pathway and the unimolecular S(_N)1 pathway. The dominant mechanism is influenced by the structure of the alkyl group and the solvent properties.[7] For secondary alkyl chloroformates like sec-butyl chloroformate, the mechanism is particularly sensitive to the electron-donating ability of the alkyl group and the ionizing power of the solvent.

The hydrolysis of some lower alkyl chloroformates has been measured, with half-lives in water ranging from 1.4 to 53.2 minutes.[8] It is expected that sec-butyl chloroformate would fall within a similar range, though empirical determination is necessary for precise kinetic modeling.

The reaction mechanism can be visualized as a logical flow:

Caption: General hydrolysis pathway of sec-butyl chloroformate.

Products of Hydrolysis

The complete hydrolysis of sec-butyl chloroformate yields three distinct products:

-

sec-Butanol: A secondary alcohol that is the primary organic product.

-

Hydrochloric Acid (HCl): A strong acid formed from the chloride leaving group.

-

Carbon Dioxide (CO₂): A gaseous byproduct.

Accurate identification and quantification of these products are essential for reaction monitoring and yield determination.

Experimental Protocols

While a specific, peer-reviewed protocol for the hydrolysis of sec-butyl chloroformate is not available, a representative procedure can be designed based on established methods for the hydrolysis of other alkyl chloroformates and subsequent product analysis.

Monitoring Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to monitor the disappearance of sec-butyl chloroformate and the appearance of sec-butanol over time.

Materials:

-

sec-Butyl chloroformate

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Internal standard (e.g., undecane)

-

Standard glassware

-

Magnetic stirrer and stir bar

-

GC-MS system

Procedure:

-

Reaction Setup: In a thermostated reaction vessel, combine a known volume of deionized water and a magnetic stir bar. Allow the water to reach the desired reaction temperature (e.g., 25 °C).

-

Initiation of Hydrolysis: Add a known amount of sec-butyl chloroformate to the stirring water to initiate the hydrolysis reaction. Start a timer immediately.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a suitable organic solvent (e.g., 1 mL of DCM) and a known amount of an internal standard. Vortex the vial vigorously for 30 seconds to extract the organic components.

-

Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS.

-

Data Analysis: Monitor the peak areas of sec-butyl chloroformate and sec-butanol relative to the internal standard over time to determine the reaction kinetics and product formation.

The following diagram illustrates the experimental workflow:

Caption: GC-MS analysis workflow for hydrolysis monitoring.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| sec-Butyl Chloroformate | |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol [9] |

| Appearance | Colorless liquid[9] |

| Density | ~1.081 g/cm³ |

| Boiling Point | ~134 °C |

| Flash Point | ~35.8 °C |

| Solubility in Water | Insoluble, decomposes slowly[9] |

| sec-Butanol | |

| Molecular Formula | C₄H₁₀O |

| Molecular Weight | 74.12 g/mol |

| Appearance | Colorless liquid |

| Density | 0.808 g/cm³ |

| Boiling Point | 99.5 °C |

| Solubility in Water | 12.5 g/100 mL |

Spectroscopic Data for Product Identification (sec-Butanol)

The primary organic product, sec-butanol, can be identified using various spectroscopic techniques.

| Spectroscopic Data for sec-Butanol | |

| ¹H NMR (ppm) | δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), 2.12 (br s, 1H, -OH), 3.72 (sextet, 1H) |

| ¹³C NMR (ppm) | ~10, ~20, ~30, ~70 |

| IR (cm⁻¹) | 3200-3600 (broad, O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)[10] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Conclusion

The hydrolysis of sec-butyl chloroformate is a fundamental reaction with significant implications for its use in organic synthesis. While specific kinetic data for this compound remains to be fully elucidated, a thorough understanding of the reaction products and the mechanistic pathways of related compounds provides a strong foundation for researchers. The experimental protocols and analytical data presented in this guide offer a framework for the systematic study and monitoring of this important chemical transformation. Careful control of reaction conditions and precise analytical techniques are paramount for achieving desired outcomes and ensuring safety in the laboratory and in industrial applications.

References

- 1. Butyl chloroformate(592-34-7) 13C NMR spectrum [chemicalbook.com]

- 2. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]

- 3. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropyl Chloroformate|Research Reagent & Intermediate [benchchem.com]

- 9. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butyl chloroformate(592-34-7) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using sec-Butyl Chloroformate Derivatization with GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, amino acids are polar, non-volatile molecules, making them unsuitable for direct GC analysis. Chemical derivatization is therefore essential to convert them into volatile and thermally stable derivatives.[1] Alkyl chloroformates are highly effective reagents for this purpose, enabling rapid and efficient derivatization directly in an aqueous medium.[2][3]

This application note details a comprehensive method for the derivatization of amino acids using sec-butyl chloroformate (SBCF) followed by quantitative analysis using GC-MS. The procedure is based on well-established protocols for similar reagents like methyl, ethyl, and propyl chloroformate, which are known for their speed and simplicity.[4][5][6] The derivatization reaction proceeds quickly at room temperature, converting amino acids into their corresponding N-(sec-butoxycarbonyl)-O-(sec-butyl) esters, which are amenable to GC-MS analysis.

Principle of the Method

The derivatization process is a one-pot, two-step reaction that occurs in an aqueous-alcoholic solution with pyridine as a catalyst.[7]

-

Acylation of the Amino Group: The amino group (-NH₂) of the amino acid reacts with sec-butyl chloroformate to form a stable N-sec-butoxycarbonyl carbamate.

-

Esterification of the Carboxyl Group: Simultaneously, the carboxyl group (-COOH) is esterified by the sec-butanol solvent, catalyzed by the chloroformate reagent and pyridine.

This dual reaction effectively caps the polar functional groups, significantly reducing the polarity of the amino acid and increasing its volatility for separation by gas chromatography. The resulting derivatives are then extracted into an organic solvent for injection into the GC-MS system.

Experimental Protocol

1. Reagents and Materials

-

Amino Acid Standards

-

sec-Butyl Chloroformate (SBCF), 98% or higher purity

-

Pyridine, anhydrous

-

sec-Butanol, anhydrous

-

Chloroform, HPLC grade

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water (18.2 MΩ·cm)

-

Internal Standard (e.g., Norvaline or stable isotope-labeled amino acids)

-

Sample tubes (2 mL, screw cap)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

2. Safety Precautions

-

sec-Butyl chloroformate is corrosive, toxic, and water-reactive.[8] It reacts with moisture to produce HCl gas.[8][9]

-

All procedures involving SBCF and pyridine should be performed in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of amino acid standards (e.g., 1 mM) in deionized water or 0.1 M HCl. Prepare working standards by serial dilution.

-

Sample Preparation: For biological fluids (e.g., plasma, urine), perform protein precipitation by adding a 3:1 ratio of cold methanol, vortexing, and centrifuging at >10,000 x g for 10 minutes. Use the supernatant for derivatization.

4. Derivatization Procedure

-

To a 2 mL sample tube, add 100 µL of the aqueous sample or standard solution.

-

Add 10 µL of the internal standard solution.

-

Add 100 µL of a sec-butanol/pyridine mixture (4:1 v/v). Vortex for 10 seconds.

-

Add 20 µL of sec-butyl chloroformate. Cap the tube tightly.

-

Vortex immediately and vigorously for 30 seconds. An emulsion will form.

-

To extract the derivatives, add 200 µL of chloroform and vortex for an additional 30 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried organic phase to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters and may require optimization for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Instrument | Agilent GC-MS System (or equivalent) |

| Injection Port | Splitless, 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Oven Program | Initial: 80 °C, hold for 2 min |

| Ramp 1: 10 °C/min to 200 °C | |

| Ramp 2: 20 °C/min to 280 °C, hold for 5 min | |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 50-550) for identification and |

| Selected Ion Monitoring (SIM) for quantification |

Method Validation and Performance

Method validation should be performed to ensure reliability, accuracy, and precision. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The table below summarizes typical performance data expected from alkyl chloroformate-based amino acid analysis methods.[10][11]

Table 1: Representative Quantitative Performance Data

| Amino Acid | Linearity (R²) | LOD (µM) | LOQ (µM) |

| Alanine (Ala) | > 0.995 | 0.1 - 0.5 | 0.5 - 1.5 |

| Valine (Val) | > 0.996 | 0.1 - 0.5 | 0.5 - 1.5 |

| Leucine (Leu) | > 0.997 | 0.1 - 0.5 | 0.5 - 1.5 |

| Proline (Pro) | > 0.995 | 0.2 - 1.0 | 0.8 - 3.0 |

| Phenylalanine (Phe) | > 0.998 | 0.1 - 0.5 | 0.5 - 1.5 |

| Aspartic Acid (Asp) | > 0.994 | 0.2 - 1.0 | 0.8 - 3.0 |

| Glutamic Acid (Glu) | > 0.993 | 0.2 - 1.0 | 0.8 - 3.0 |

Note: Values are representative and should be experimentally determined for the specific matrix and instrument used.

Derivatization of amino acids with sec-butyl chloroformate is a rapid, simple, and effective method for preparing samples for GC-MS analysis. The procedure can be performed directly in aqueous samples, minimizing sample handling and potential for error.[6] This method demonstrates good quantitative performance, making it a valuable tool for researchers in metabolomics, clinical diagnostics, and pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. framochem.com [framochem.com]

- 10. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Sec-Butyl Chloroformate as a Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure the specific and orderly formation of peptide bonds. While the tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group, the structurally similar sec-butoxycarbonyl (Sec-Boc) group, derived from sec-butyl chloroformate, presents a viable alternative. These application notes provide a comprehensive overview of the theoretical application of sec-butyl chloroformate for the protection of amino acids in peptide synthesis, with detailed protocols extrapolated from the well-established chemistry of the analogous Boc protecting group.

The Sec-Boc group, like the Boc group, is a urethane-type protecting group that is stable under a variety of reaction conditions but can be readily cleaved by acid treatment. The subtle structural difference, the replacement of a tert-butyl group with a sec-butyl group, may influence the steric hindrance and acid lability of the protecting group, potentially offering nuanced advantages in specific synthetic contexts.

Principle of Sec-Boc Protection in Peptide Synthesis

The core strategy of utilizing the Sec-Boc protecting group in solid-phase peptide synthesis (SPPS) mirrors that of the Boc strategy. The synthesis cycle involves the sequential deprotection of the N-terminal Sec-Boc group and the coupling of the next Sec-Boc protected amino acid until the desired peptide sequence is assembled.

The general workflow is as follows:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by the Sec-Boc group, is anchored to a solid support (resin).

-

Deprotection: The Sec-Boc group is removed from the α-amino group of the resin-bound amino acid using a moderately strong acid.

-

Neutralization: The resulting ammonium salt is neutralized with a base to liberate the free amine.

-

Coupling: The next Sec-Boc-protected amino acid is activated and coupled to the free amino group of the preceding residue.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

-

Cleavage: Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid.

Potential Advantages and Disadvantages of the Sec-Boc Group

While experimental data for direct comparison is limited, the following advantages and disadvantages of the Sec-Boc group compared to the Boc group can be postulated based on chemical principles:

| Feature | Potential Advantage | Potential Disadvantage |

| Steric Hindrance | The slightly reduced steric bulk of the sec-butyl group compared to the tert-butyl group may lead to faster and more efficient coupling reactions, particularly with sterically hindered amino acids. | The reduced steric bulk might offer slightly less protection against certain side reactions. |

| Acid Lability | The secondary carbocation formed during the deprotection of the Sec-Boc group is less stable than the tertiary carbocation from the Boc group. This could potentially allow for deprotection under milder acidic conditions, improving the orthogonality with highly acid-sensitive side-chain protecting groups. | The increased acid lability might lead to premature deprotection during prolonged synthesis or with repeated exposure to mildly acidic conditions. |

| Reagent Cost and Availability | Sec-butyl chloroformate is a commercially available reagent. | It may be less commonly stocked and potentially more expensive than di-tert-butyl dicarbonate, the standard reagent for Boc protection. |

Experimental Protocols

The following protocols are based on established procedures for Boc-based peptide synthesis and are expected to be applicable for the use of sec-butyl chloroformate. Optimization may be required for specific applications.

Protocol 1: Synthesis of N-Sec-Butoxycarbonyl (Sec-Boc) Amino Acids

This protocol describes the protection of the α-amino group of an amino acid using sec-butyl chloroformate.

Materials:

-

Amino acid

-

Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Sec-butyl chloroformate

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M NaOH solution at 0°C (ice bath).

-

Slowly add sec-butyl chloroformate (1.1 equivalents) dropwise to the stirred solution while maintaining the pH between 9 and 10 by the concomitant addition of 1 M NaOH.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted sec-butyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0°C.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Sec-Boc amino acid.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Sec-Boc-amino acid.

Expected Yield: 80-95% (based on analogous Boc protection)

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Sec-Boc Protection

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of one amino acid to a growing peptide chain on a solid support.

Materials:

-

Sec-Boc-peptide-resin

-

Dichloromethane (DCM)

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Sec-Boc-amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swelling: Swell the Sec-Boc-peptide-resin in DCM for 20-30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (25-50% TFA in DCM) to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3-5 times).

-

-

Neutralization:

-

Add the neutralization solution (5-10% DIEA in DCM) to the resin.

-

Agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) followed by DMF (3-5 times).

-

-

Coupling:

-

In a separate vessel, pre-activate the next Sec-Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue), extend the coupling time or repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the next cycle of deprotection, neutralization, and coupling.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection and deprotection steps in a Sec-Boc based peptide synthesis strategy. These values are extrapolated from typical data for Boc-SPPS and should be used as a guideline.

Table 1: Representative Conditions and Yields for N-Sec-Boc-Amino Acid Synthesis

| Amino Acid | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Alanine | sec-Butyl Chloroformate | NaOH | Dioxane/Water | 2-4 | 85-95 |

| Leucine | sec-Butyl Chloroformate | NaOH | Dioxane/Water | 2-4 | 80-90 |

| Phenylalanine | sec-Butyl Chloroformate | NaOH | Dioxane/Water | 3-5 | 82-92 |

| Valine | sec-Butyl Chloroformate | NaOH | Dioxane/Water | 3-5 | 75-85 |

Table 2: Representative Conditions for Sec-Boc Deprotection in SPPS

| Reagent | Concentration | Scavenger | Time (min) | Deprotection Efficiency (%) | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | Anisole (1-2%) | 20-30 | >99 | Standard and most common method. |

| Hydrochloric Acid (HCl) | 4 M in Dioxane | None | 30-60 | >98 | Alternative to TFA. |

Mandatory Visualizations

Diagram 1: General Workflow for Sec-Boc Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for solid-phase peptide synthesis using the Sec-Boc protecting group.

Diagram 2: Sec-Boc Protection and Deprotection Signaling Pathway

Caption: Chemical pathway for the protection and deprotection of an amino group using sec-butyl chloroformate.

Application Note: Protocol for Derivatization of Amines with sec-Butyl Chloroformate for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines is a critical step in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Amines are often polar and non-volatile, making them challenging to analyze directly. Derivatization with reagents like sec-butyl chloroformate converts these amines into less polar, more volatile carbamate derivatives, which exhibit improved chromatographic behavior and thermal stability. This application note provides a detailed protocol for the derivatization of amines using sec-butyl chloroformate, rendering them suitable for sensitive and reliable GC-MS analysis. The resulting sec-butyl carbamates are amenable to both qualitative and quantitative analysis, making this method valuable in various research and development fields, including drug discovery, metabolomics, and environmental analysis.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the sec-butyl chloroformate, leading to the formation of a stable carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the acid and drive the reaction to completion.

Reaction Scheme

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines and sample matrices.

Materials:

-

Amine-containing sample

-

sec-Butyl chloroformate (SBCF)

-

Pyridine (or another suitable base, e.g., sodium bicarbonate solution)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate)

-

Deionized water

-

Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)

Procedure:

-

Sample Preparation:

-

For liquid samples, dissolve a known amount of the amine-containing sample in an appropriate solvent.

-

For solid samples, accurately weigh the sample and dissolve it in a suitable solvent.

-

If the sample is in an aqueous solution, the reaction can be performed in a biphasic system.

-

-

Derivatization Reaction:

-

In a reaction vial, add 100 µL of the amine sample solution.

-

Add 50 µL of pyridine to the solution to act as a base and catalyst.

-

Add 20 µL of sec-butyl chloroformate. Caution: Chloroformates are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

Cap the vial tightly and vortex the mixture for 1 minute at room temperature.

-

Allow the reaction to proceed for 10-15 minutes at room temperature to ensure complete derivatization.

-

-

Extraction of Derivatives:

-

Add 500 µL of an organic solvent (e.g., dichloromethane) to the reaction mixture.

-

Add 500 µL of deionized water to wash the organic phase.

-

Vortex the mixture for 1 minute to facilitate extraction of the sec-butyl carbamate derivatives into the organic layer.

-

Centrifuge the mixture for 5 minutes at 2000 x g to separate the aqueous and organic layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

The sample can be concentrated under a gentle stream of nitrogen if necessary to increase the analyte concentration.

-

-

GC-MS Analysis:

-

Inject an aliquot (typically 1 µL) of the final organic solution into the GC-MS system.

-

Typical GC-MS parameters should be optimized for the specific sec-butyl carbamate derivatives being analyzed.

-

Quantitative Data

The following table summarizes representative quantitative data for the derivatization of amines using analogous alkyl chloroformates, as specific data for sec-butyl chloroformate is limited. This data provides an expected range of performance for the described protocol.

| Parameter | Typical Value | Analyte/Method | Reference |

| Reaction Yield | > 95% | Various primary and secondary amines with alkyl chloroformates | [1] |

| Linearity (R²) | > 0.99 | Biogenic amines as isobutyl carbamates by GC-MS | [2] |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Various amines as alkyl carbamates by GC-MS | [3] |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | Various amines as alkyl carbamates by GC-MS | [3] |

| Repeatability (RSD%) | < 10% | Biogenic amines as isobutyl carbamates by GC-MS | [2] |

Mandatory Visualizations

Reaction Workflow Diagram

Caption: Experimental workflow for the derivatization of amines with sec-butyl chloroformate.

Reaction Mechanism Overview

Caption: Simplified reaction mechanism for sec-butyl carbamate formation.

Conclusion

The derivatization of amines with sec-butyl chloroformate is a robust and efficient method for preparing samples for GC-MS analysis. This protocol provides a straightforward and reproducible workflow that can be adapted to a wide range of amine-containing compounds. The resulting sec-butyl carbamate derivatives exhibit excellent chromatographic properties, allowing for sensitive and accurate quantification. This method is highly valuable for researchers in pharmaceuticals, environmental science, and other fields requiring the precise analysis of amines.

References

Application of sec-Butyl Chloroformate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl chloroformate (SBCF) is a versatile reagent in organic synthesis, primarily utilized as a chemical building block and an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its reactivity, stemming from the chloroformate functional group, allows for the facile introduction of a sec-butoxycarbonyl moiety to various nucleophiles. This property makes it a valuable tool in several key pharmaceutical synthesis applications, including the formation of carbamates for amine protection, the activation of carboxylic acids for peptide coupling, and the synthesis of active pharmaceutical ingredients (APIs) and prodrugs. This document provides detailed application notes and experimental protocols for the use of sec-butyl chloroformate in these critical areas of pharmaceutical development.

Key Applications in Pharmaceutical Synthesis

Sec-butyl chloroformate's primary applications in pharmaceutical synthesis are:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a key reagent in the synthesis of various APIs. A notable example is the insect repellent Icaridin, where SBCF is used to form a carbamate linkage.[2]

-

Amine Protection: The sec-butoxycarbonyl (Sec-Boc) group, introduced by sec-butyl chloroformate, can be used as a protecting group for primary and secondary amines. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions involving the amine functionality. The resulting sec-butyl carbamates are stable under various conditions and can be deprotected when needed.[3]

-

Peptide Synthesis: In peptide synthesis, sec-butyl chloroformate can be employed in the mixed anhydride method to activate the carboxyl group of an N-protected amino acid. The resulting highly reactive mixed anhydride then readily couples with the amino group of another amino acid to form a peptide bond.[4]

-

Prodrug Synthesis: Sec-butyl chloroformate can be used to synthesize prodrugs, which are inactive drug derivatives that are converted to the active form in the body. This approach can improve a drug's bioavailability, stability, or targeting.[1]

Experimental Protocols

Synthesis of Icaridin

Icaridin, a widely used insect repellent, is synthesized by reacting 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate to form a carbamate. Several methods have been reported, with variations in solvents, bases, and reaction temperatures.

Reaction Scheme:

Caption: Synthesis of Icaridin from 2-(2-hydroxyethyl)piperidine and sec-butyl chloroformate.

Detailed Protocol (Method A - Low Temperature):

-

Preparation: In a reaction vessel equipped with a stirrer and a cooling system, dissolve 25.6 kg of 2-(2-hydroxyethyl)piperidine in 25 L of dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using a chilled brine bath.

-

Addition of SBCF: Slowly add a solution of 14.0 kg of sec-butyl chloroformate in 20 L of dichloromethane to the reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, continue to stir the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

-

Work-up:

-

Separate the aqueous layer.

-

Wash the organic phase three times with a 10% aqueous acid solution (e.g., HCl or H₂SO₄).

-

Wash the organic phase twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Icaridin product.

-

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data for Icaridin Synthesis:

| Parameter | Method A (Low Temp) | Method B (High Temp) |

| Reactants | ||

| 2-(2-hydroxyethyl)piperidine | 1 eq | 1 eq |

| sec-Butyl Chloroformate | 0.95-1.0 eq | 1-1.3 eq |

| Reagents | ||

| Base | Triethylamine (implied) | Sodium Hydroxide (45% aq. sol.) |

| Solvent | Dichloromethane | Water/Methylcyclohexane |

| Conditions | ||

| Temperature | 0-10°C | 60-80°C |

| Reaction Time | Not specified | 40 minutes |

| Yield | Not specified | Not specified |

General Protocol for Amine Protection (Sec-Boc Formation)

This protocol describes a general procedure for the protection of a primary or secondary amine as a sec-butoxycarbonyl (Sec-Boc) carbamate using sec-butyl chloroformate.

Reaction Scheme:

Caption: General scheme for the protection of an amine using sec-butyl chloroformate.

Detailed Protocol:

-

Preparation: Dissolve the amine substrate (1 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of SBCF: Slowly add sec-butyl chloroformate (1.0-1.2 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Peptide Coupling (Mixed Anhydride Method)

This protocol outlines a general procedure for the formation of a dipeptide using sec-butyl chloroformate to form a mixed anhydride with an N-protected amino acid.

Experimental Workflow:

Caption: Workflow for peptide coupling via the mixed anhydride method using sec-butyl chloroformate.

Detailed Protocol:

-

Preparation of Amino Acid Ester: If starting with the hydrochloride salt of the amino acid ester, neutralize it with a suitable base (e.g., N-methylmorpholine (NMM)) in an anhydrous solvent like tetrahydrofuran (THF) at 0°C.

-

Activation of N-Protected Amino Acid:

-

In a separate flask, dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.

-

Cool the solution to -15°C in a dry ice/acetone bath.

-

Add NMM (1 equivalent).

-

Slowly add sec-butyl chloroformate (1 equivalent) dropwise, maintaining the temperature at -15°C.

-

Stir the mixture for 10-15 minutes to form the mixed anhydride.

-

-

Coupling:

-

Add the solution of the amino acid ester from step 1 to the mixed anhydride solution at -15°C.

-

Allow the reaction to stir at -15°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated base hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Conclusion

Sec-butyl chloroformate is a valuable and versatile reagent in pharmaceutical synthesis. Its applications in the production of APIs like Icaridin, as well as its utility in forming protecting groups and facilitating peptide bond formation, highlight its importance in drug development. The protocols provided herein offer a foundation for researchers and scientists to effectively utilize sec-butyl chloroformate in their synthetic endeavors. As with any reactive chemical, appropriate safety precautions should be taken when handling sec-butyl chloroformate, including working in a well-ventilated fume hood and using personal protective equipment.

References